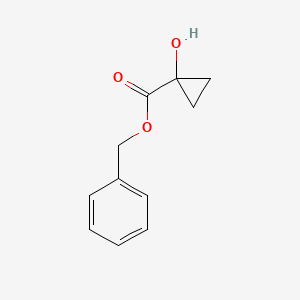

Benzyl 1-hydroxycyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Carboxylates as Versatile Scaffolds in Organic Synthesis

Cyclopropane rings, despite their simple three-carbon structure, are of immense interest in organic synthesis. The inherent ring strain of approximately 27 kcal/mol makes them reactive motifs, prone to ring-opening reactions that can lead to the formation of a diverse array of acyclic and heterocyclic systems. When a carboxylate group is attached to the cyclopropane ring, it introduces a functional handle that can be further manipulated, enhancing the synthetic utility of the scaffold.

Compounds containing cyclopropane sub-structural units often exhibit significant biological activity, which has led to their widespread use in drug design. arkat-usa.org Many pharmaceutical and agrochemical compounds owe their efficacy to the presence of a cyclopropane ring, which can impart desirable properties such as metabolic stability and enhanced binding to biological targets. The rigid conformation of the cyclopropane ring can also be exploited to control the three-dimensional arrangement of substituents, a crucial factor in the design of biologically active molecules.

The synthesis of cyclopropanecarboxylic acids and their derivatives can be achieved through various methods, including the hydrolysis of cyclopropyl (B3062369) cyanides or through malonic ester synthesis pathways. A patented method, for instance, describes the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters from 1-aminocyclopropyl formate (B1220265) precursors via reaction with sodium nitrite (B80452) and sulfuric acid, followed by the removal of the ester protecting group. arkat-usa.org

Overview of Current Research Trajectories Involving Benzyl (B1604629) 1-hydroxycyclopropanecarboxylate as a Synthetic Intermediate

While specific, in-depth research focusing exclusively on Benzyl 1-hydroxycyclopropanecarboxylate is not extensively documented in publicly available literature, its structure suggests several potential research applications as a synthetic intermediate. The combination of the reactive cyclopropane ring, the nucleophilic hydroxyl group, and the cleavable benzyl ester makes it a trifunctional building block with significant potential.

The presence of the hydroxyl group on the cyclopropane ring is particularly noteworthy, as such motifs have seen increasing use in the development of enzyme inhibitors. arkat-usa.org This suggests that Benzyl 1-hydroxycyclopropanecarboxylate could serve as a precursor for novel bioactive molecules.

The reactivity of the cyclopropane ring itself opens up numerous possibilities. Donor-acceptor cyclopropanes, a class of compounds to which Benzyl 1-hydroxycyclopropanecarboxylate is related, are known to undergo a variety of ring-opening reactions. These transformations can be initiated by Lewis or Brønsted acids and can lead to the formation of 1,3-difunctionalized compounds, which are valuable intermediates in organic synthesis.

Furthermore, the benzyl ester can be selectively cleaved to reveal the carboxylic acid, which can then participate in a wide range of chemical transformations, such as amidation to form amides or reduction to form alcohols. This versatility, coupled with the reactivity of the cyclopropane ring and the hydroxyl group, positions Benzyl 1-hydroxycyclopropanecarboxylate as a promising, though currently under-explored, platform for the synthesis of novel and potentially biologically active compounds. Future research will likely focus on exploring the full range of its synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-hydroxycyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(11(13)6-7-11)14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWTVFBWLIZZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Processes of Benzyl 1 Hydroxycyclopropanecarboxylate

Reactions Involving the Cyclopropane (B1198618) Ring System

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driving force for its chemical transformations. mdpi.com The presence of the hydroxyl group, a weak electron donor, and the benzyl (B1604629) carboxylate group, an electron-withdrawing group, polarizes the C1-C2 and C1-C3 bonds, making the ring susceptible to cleavage under various conditions.

Stereoselective Ring-Opening Reactions

The ring-opening of cyclopropanes is a powerful method for the synthesis of functionalized acyclic compounds. For monosubstituted cyclopropanes, these reactions can be catalyzed by Brønsted or Lewis acids. nih.gov In the case of Benzyl 1-hydroxycyclopropanecarboxylate, acid-catalyzed ring-opening can proceed through different mechanistic pathways depending on the reaction conditions and the nucleophile employed.

Under Brønsted acid catalysis (e.g., triflic acid in hexafluoroisopropanol), the reaction is anticipated to follow an SN1-type mechanism. nih.gov Protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of a stabilized secondary carbocation upon ring opening. This carbocation can then be trapped by a variety of nucleophiles, such as arenes, alcohols, or thiols, to yield 1,3-difunctionalized products. The regioselectivity of the nucleophilic attack would be governed by the stability of the resulting carbocation.

Lewis acid catalysis offers another avenue for stereoselective ring-opening. A chiral N,N'-dioxide-scandium(III) complex, for instance, has been shown to catalyze the asymmetric ring-opening of cyclopropyl (B3062369) ketones with thiols, alcohols, and carboxylic acids. nih.gov A similar catalytic system could potentially be applied to Benzyl 1-hydroxycyclopropanecarboxylate, where coordination of the Lewis acid to the carbonyl oxygen would activate the cyclopropane ring for nucleophilic attack. The stereochemistry of the product would be controlled by the chiral environment of the catalyst.

The regioselectivity of these ring-opening reactions is a crucial aspect. For cyclopropanes bearing a carbonyl group, the reaction can proceed via a homo-conjugate addition pathway. nih.gov However, for aryl-substituted cyclopropanes, an SN1-type pathway is more likely. nih.gov Given the substitution pattern of Benzyl 1-hydroxycyclopropanecarboxylate, the SN1-type mechanism is the more probable route, leading to the formation of a more stable carbocation intermediate.

Functionalization and Derivatization of the Cyclopropane Core

Beyond ring-opening reactions, the cyclopropane core of Benzyl 1-hydroxycyclopropanecarboxylate can be functionalized while retaining the three-membered ring. The hydroxyl group is a key handle for such transformations. For instance, cyclopropanols can act as homoenolate equivalents, enabling β-functionalization. Zinc-catalyzed β-allylation of cyclopropanols with Morita–Baylis–Hillman carbonates has been reported to proceed with retention of the cyclopropane ring. acs.org This suggests a potential pathway for introducing substituents at the C2 position of the cyclopropane ring in Benzyl 1-hydroxycyclopropanecarboxylate.

The hydroxyl group itself can be derivatized to alter the reactivity of the molecule or to introduce new functionalities. A common derivatization is the conversion of the alcohol to an ester or ether. For example, benzoyl chloride can be used to derivatize alcohol groups to form benzoyl esters under base-catalyzed conditions. acs.org This transformation would yield Benzyl 1-(benzoyloxy)cyclopropanecarboxylate, a compound with modified electronic properties and potentially different reactivity in subsequent reactions.

The table below summarizes potential derivatization reactions of the hydroxyl group:

| Reagent | Product | Reaction Type |

| Benzoyl Chloride / Base | Benzyl 1-(benzoyloxy)cyclopropanecarboxylate | Esterification |

| Acetic Anhydride / Pyridine | Benzyl 1-acetoxycyclopropanecarboxylate | Acetylation |

| Benzyl Bromide / NaH | Benzyl 1-(benzyloxy)cyclopropanecarboxylate | Williamson Ether Synthesis |

| Trimethylsilyl Chloride / Et3N | Benzyl 1-((trimethylsilyl)oxy)cyclopropanecarboxylate | Silylation |

Cycloaddition Chemistry of Cyclopropane Carboxylate Systems

Donor-acceptor (D-A) cyclopropanes are well-established as versatile three-carbon building blocks in cycloaddition reactions. mdpi.com They can act as 1,3-zwitterionic synthons, participating in formal [3+n] cycloadditions with various partners. Although Benzyl 1-hydroxycyclopropanecarboxylate is not a classic D-A cyclopropane, under Lewis acid catalysis, it can potentially exhibit similar reactivity. The Lewis acid would coordinate to the carbonyl oxygen, enhancing the polarization of the cyclopropane ring and facilitating its cleavage to form a 1,3-dipole intermediate.

This reactive intermediate could then undergo cycloaddition with a variety of dipolarophiles. For example, a [3+2] cycloaddition with aldehydes or ketones would lead to the formation of substituted tetrahydrofurans. Similarly, reaction with imines could yield pyrrolidines, and reaction with alkenes could afford cyclopentanes. The stereochemistry of these cycloadditions would be a critical aspect, often controlled by the geometry of the intermediate dipole and the nature of the catalyst.

The field of cyclopropane cycloadditions has seen significant advancements, with various organic and metal-catalyzed pathways being developed to construct diverse cyclic frameworks. researchgate.net These methodologies have been applied to create polycycles, bridged-ring carbocycles, and heterocycles. researchgate.net

Transformations at the Ester Functionality

The benzyl ester group in Benzyl 1-hydroxycyclopropanecarboxylate offers a wide range of opportunities for chemical transformations, independent of the reactivity of the cyclopropane ring.

Hydrolysis and Transesterification Reactions

The hydrolysis of the benzyl ester to the corresponding carboxylic acid, 1-hydroxycyclopropanecarboxylic acid, can be achieved under both acidic and basic conditions. jk-sci.com

Base-catalyzed hydrolysis (saponification) is typically an irreversible process. jk-sci.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the benzyloxide anion, a better leaving group than the hydroxide ion, yields the carboxylic acid, which is then deprotonated by the strongly basic benzyloxide to form the carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process, essentially the reverse of a Fischer esterification. jk-sci.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, benzyl alcohol is eliminated, and the carboxylic acid is regenerated.

The rate of ester hydrolysis can be influenced by steric hindrance around the carbonyl group. pearson.com While the cyclopropane ring introduces some steric bulk, the hydrolysis of Benzyl 1-hydroxycyclopropanecarboxylate is expected to proceed under standard conditions.

Transesterification is another important transformation of the ester group, allowing for the conversion of the benzyl ester into other esters. This can be achieved under acidic or basic conditions by reacting the ester with an excess of a different alcohol. For instance, reaction with methanol under acidic conditions would yield Methyl 1-hydroxycyclopropanecarboxylate. Enzyme-catalyzed transesterification has also been reported for benzyl alcohol with various acyl donors, suggesting that biocatalytic methods could be employed for the transesterification of Benzyl 1-hydroxycyclopropanecarboxylate. researchgate.net

Reduction and Derivatization of the Ester Group

The ester functionality can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. organic-chemistry.org The reduction of Benzyl 1-hydroxycyclopropanecarboxylate with LiAlH₄ would yield 1-(hydroxymethyl)cyclopropan-1-ol, a 1,3-diol derivative. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the benzyloxide anion to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of hydride to the primary alcohol.

The benzyl ester can also be converted into other functional groups. A facile one-pot transformation of benzyl esters into amides, other esters, and anhydrides has been developed using catalytic ferric(III) chloride. rsc.orgresearchgate.net This method involves the in-situ generation of an acid chloride intermediate, which then reacts with a nucleophile (an amine, alcohol, or carboxylic acid) to form the desired product. This provides a versatile route for the derivatization of Benzyl 1-hydroxycyclopropanecarboxylate at the ester position.

The table below outlines some key derivatization reactions of the ester group:

| Reagent(s) | Product | Reaction Type |

| 1. LiAlH₄ 2. H₃O⁺ | 1-(Hydroxymethyl)cyclopropan-1-ol | Reduction |

| R'OH / Acid or Base catalyst | R' 1-hydroxycyclopropanecarboxylate | Transesterification |

| R'₂NH / FeCl₃ (cat.) | N,N-R'₂-1-hydroxycyclopropanecarboxamide | Amidation |

| R'COOH / FeCl₃ (cat.) | 1-Hydroxycyclopropanecarboxylic-R'-carboxylic anhydride | Anhydride formation |

Reactivity and Chemical Transformations of the Benzyl Moiety

The benzyl group in Benzyl 1-hydroxycyclopropanecarboxylate is a key functional moiety that imparts specific reactivity to the molecule. Its transformations are central to the synthetic utility and potential applications of the parent compound. The reactivity of this group is primarily centered around the benzylic carbon and its susceptibility to oxidation, radical formation, and nucleophilic attack.

Oxidative Transformations of the Benzyl Group (e.g., to Benzaldehydes or Benzoic Acids)

The benzyl group of an ester can undergo oxidative transformations, typically leading to the formation of benzaldehyde or benzoic acid. While direct oxidation of the benzyl ester C-H bond is possible, a more common pathway involves initial cleavage of the ester to benzyl alcohol, which is then oxidized. The oxidation of benzyl alcohol is a well-established transformation that can proceed through a benzaldehyde intermediate to ultimately yield benzoic acid. researchgate.netnih.govsci-hub.se

In laboratory and industrial settings, this oxidation can be achieved using various reagents. For instance, the oxidation of benzyl alcohol to benzaldehyde can be accomplished under mild conditions. copernicus.orgcopernicus.org Further oxidation of benzaldehyde to benzoic acid readily occurs, often in the presence of air. researchgate.net

An alternative approach involves the oxidative cleavage of the benzyl group. For example, O-benzyl ethers can be oxidatively deprotected to yield carbonyl compounds, with the benzyl portion being converted to benzaldehyde or benzoic acid as co-products. acs.org This process often involves the generation of a bromo radical which abstracts a hydrogen atom from the benzylic position. acs.org Similarly, hypervalent iodine reagents have been used to directly oxidize benzyl ethers to benzoate esters. siu.edu These methods highlight the potential for the benzylic position in esters like Benzyl 1-hydroxycyclopropanecarboxylate to be susceptible to oxidative C-H functionalization, which could lead to cleavage and formation of benzoic acid derivatives.

The table below summarizes selected oxidative transformations relevant to the benzyl moiety.

| Starting Material | Reagent/Condition | Major Product(s) | Reference |

| Benzyl Alcohol | Air | Benzaldehyde, Benzoic Acid | researchgate.net |

| Benzyl Alcohol | OH radical | Benzaldehyde, Hydroxybenzyl alcohol | copernicus.orgcopernicus.org |

| O-Benzyl Ether | Alkali Metal Bromide / Oxone | Carbonyl Compound, Benzaldehyde, Benzoic Acid | acs.org |

| Benzyl Ether | Hypervalent Iodine Reagent | Benzoate Ester | siu.edu |

Radical Chemistry Involving Benzyl Species in Complex Molecules

The benzylic C-H bond in the benzyl group is relatively weak, making it susceptible to hydrogen atom abstraction to form a resonantly stabilized benzyl radical. nih.gov This intermediate can participate in a variety of chemical transformations. The stability of the benzyl radical is a key factor in its preferential formation in many chemical environments. nih.gov

In the context of esters, radical reactions can be initiated under various conditions, including photochemical or electrochemical methods. researchgate.net For instance, a bromo radical can abstract a benzylic hydrogen to form a benzyl radical intermediate, which is then oxidized to an oxonium cation and subsequently hydrolyzed. acs.org Carboxylic acid esters can be a rich source for generating radicals that participate in further reactions, such as Giese-type additions. beilstein-journals.orglibretexts.org

Research into the stability of benzyl radicals has shown that while they are stabilized by resonance, the delocalization of the radical spin onto the phenyl ring is a key factor. nih.gov In complex molecules, the fate of the benzyl radical intermediate can be influenced by the surrounding functional groups and reaction conditions, potentially leading to C-C bond formation or other functionalization reactions.

The generation of a benzyl radical from Benzyl 1-hydroxycyclopropanecarboxylate would likely proceed via hydrogen abstraction from the benzylic carbon. This intermediate could then undergo various reactions, including dimerization, trapping by a radical scavenger, or participation in a radical chain process.

Nucleophilic Substitutions and Cleavage Reactions on the Benzyl Group

The benzyl ester functionality is widely used as a protecting group for carboxylic acids in organic synthesis precisely because it can be cleaved under specific and often mild conditions. organic-chemistry.org These cleavage reactions typically involve nucleophilic attack at the benzylic carbon or the carbonyl carbon of the ester.

A primary method for cleaving benzyl esters is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The process is highly efficient and results in the formation of the carboxylic acid and toluene (B28343). organic-chemistry.org This method is advantageous due to its mild conditions and clean byproducts.

Alternatively, benzyl esters can be cleaved by nucleophilic substitution. sinica.edu.tw The cleavage can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the molecule. sinica.edu.tw Strong acids can also be used to cleave benzyl ethers and esters, although this method is less common for acid-sensitive substrates. organic-chemistry.org Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters in the presence of other functional groups like benzyl ethers, amines, and amides. researchgate.net

The table below outlines common methods for the cleavage of benzyl esters.

| Cleavage Method | Reagents/Catalyst | Products | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C | Carboxylic Acid, Toluene | Mild conditions, common deprotection strategy. organic-chemistry.org |

| Lewis Acid Cleavage | SnCl₄ | Carboxylic Acid | Selective for benzyl esters over benzyl ethers and amides. researchgate.net |

| Nucleophilic Substitution | Trimethylsilyl iodide | Carboxylic Acid (after hydrolysis) | Rapid cleavage of the ester. sinica.edu.tw |

| Acidolysis | Strong Acids (e.g., TFA) | Carboxylic Acid | Limited by substrate stability. thieme-connect.de |

Application of Hass-Bender Oxidation in Benzyl Halide Derivations

The Hass-Bender oxidation is a specific organic reaction that converts benzyl halides into the corresponding benzaldehydes. wikipedia.org This transformation utilizes the sodium salt of 2-nitropropane as the oxidant. wikipedia.orgsciencemadness.org The reaction proceeds via an SN2 mechanism where the nitronate anion displaces the halide from the benzylic carbon. The resulting intermediate then undergoes a pericyclic reaction to yield the benzaldehyde. wikipedia.org

It is crucial to note that the Hass-Bender oxidation is applicable to benzyl halides, not directly to benzyl esters like Benzyl 1-hydroxycyclopropanecarboxylate. Therefore, to apply this reaction, the parent compound would first need to be converted into a benzyl halide derivative. This transformation is not a direct process from the ester. Typically, a benzyl halide is synthesized from benzyl alcohol. One could envision a synthetic sequence where Benzyl 1-hydroxycyclopropanecarboxylate is first cleaved to yield benzyl alcohol, which is then subsequently converted to a benzyl halide (e.g., benzyl bromide or benzyl chloride). This benzyl halide could then be subjected to the Hass-Bender oxidation to produce benzaldehyde.

Other methods for oxidizing benzyl halides to aldehydes also exist, such as the Sommelet reaction or oxidation with agents like pyridine N-oxide in the presence of silver oxide. sciencemadness.orgnih.gov These methods, like the Hass-Bender oxidation, provide synthetic routes from benzyl halides to benzaldehydes.

Mechanistic Investigations of Reactions Involving Benzyl 1 Hydroxycyclopropanecarboxylate

Elucidation of Esterification Reaction Mechanisms and Kinetics

The formation of Benzyl (B1604629) 1-hydroxycyclopropanecarboxylate from 1-hydroxycyclopropanecarboxylic acid and benzyl alcohol typically proceeds via an acid-catalyzed esterification, known as the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This reversible reaction's mechanism and kinetics are influenced by several factors. chembam.commasterorganicchemistry.com

The generally accepted mechanism involves the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack: The lone pair of electrons on the oxygen of the benzyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The kinetics of this equilibrium process are sensitive to reaction conditions. The rate of esterification can be influenced by the concentration of reactants and catalyst, temperature, and the removal of water to drive the equilibrium towards the product side. chembam.comnih.gov Steric hindrance around the carboxylic acid and alcohol can also affect the reaction rate. ucr.ac.cr

Table 1: Factors Influencing Fischer Esterification Kinetics

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Acid Catalyst Concentration | Increases | Higher concentration of protonated carboxylic acid, the key electrophile. masterorganicchemistry.com |

| Temperature | Increases | Provides sufficient activation energy for the reaction to proceed. rsc.org |

| Reactant Concentration | Increases (up to a point) | Higher probability of molecular collisions. Very high concentrations can sometimes lead to side reactions. nih.gov |

| Water Removal | Increases overall yield | Shifts the equilibrium to the right according to Le Châtelier's principle. masterorganicchemistry.com |

| Steric Hindrance | Decreases | Hinders the nucleophilic attack of the alcohol on the carbonyl carbon. ucr.ac.cr |

Mechanistic Studies on Cyclopropane (B1198618) Ring Transformations (e.g., Ring-Opening Pathways)

The strained three-membered ring of Benzyl 1-hydroxycyclopropanecarboxylate is susceptible to ring-opening reactions under various conditions, releasing the inherent ring strain. The mechanistic pathways for these transformations are diverse and depend on the reagents and conditions employed.

Brønsted Acid-Catalyzed Ring-Opening: In the presence of a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), monosubstituted cyclopropanes can undergo arylative ring-opening. nih.gov For an aryl-substituted cyclopropane, this can proceed via an SN1-type mechanism, forming a branched product. nih.gov The hydroxyl group on Benzyl 1-hydroxycyclopropanecarboxylate could potentially be eliminated as water under acidic conditions, facilitating ring-opening.

Radical-Mediated Ring-Opening: Cyclopropane derivatives can undergo ring-opening through radical pathways. beilstein-journals.org For instance, the addition of a radical species to a substituent on the cyclopropane ring can generate a radical intermediate that subsequently undergoes ring-opening to relieve strain. beilstein-journals.orgnih.gov In the case of Benzyl 1-hydroxycyclopropanecarboxylate, a radical could be generated at the tertiary carbon bearing the hydroxyl group, leading to the cleavage of a C-C bond in the ring. The reaction of methylenecyclopropanes with a radical initiator can lead to the formation of a more stable benzyl radical intermediate, which then undergoes ring-opening. nih.gov

Oxidative Ring-Opening: The oxidative degradation of cyclopropanecarboxylate has been studied in biological systems, where the cyclopropane ring is opened to allow for further metabolism. researchgate.net In a laboratory setting, electrochemical oxidation can be used for the ring-opening of arylcyclopropanes to form 1,3-difunctionalized products. rsc.org

Table 2: Potential Ring-Opening Pathways and Intermediates

| Pathway | Initiating Species/Condition | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Brønsted Acid-Catalyzed | H+ | Cyclopropyl (B3062369) cation / Allylic cation | Unsaturated ester |

| Radical-Mediated | Radical initiator (e.g., AIBN) | Alkyl radical | Functionalized open-chain ester |

| Oxidative (Electrochemical) | Anodic oxidation | Radical cation | 1,3-dihydroxy or other difunctionalized products |

Investigations into Benzyl Group Cleavage Mechanisms (e.g., Hydrogenolysis, Oxidative Cleavage, Dephosphorylation Analogues)

The benzyl group in Benzyl 1-hydroxycyclopropanecarboxylate serves as a protecting group for the carboxylic acid and can be removed under specific conditions. The mechanisms of these cleavage reactions are of significant interest in synthetic chemistry.

Hydrogenolysis: This is a common method for cleaving benzyl esters and involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgacsgcipr.org The mechanism involves the bonding of the substrate and hydrogen to the active sites on the metal catalyst, leading to the cleavage of the C-O bond of the ester and the formation of 1-hydroxycyclopropanecarboxylic acid and toluene (B28343). acsgcipr.orgacsgcipr.org Transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene, is an alternative that avoids the need for gaseous hydrogen. acsgcipr.org

Oxidative Cleavage: Benzyl ethers and esters can be cleaved under oxidative conditions. researchgate.netnih.gov This can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation. nih.gov The mechanism likely involves a single-electron transfer from the benzyl group to the oxidant, forming a radical cation which then fragments. Another method uses an oxoammonium salt, which is thought to proceed via a formal hydride abstraction from the benzylic carbon. researchgate.net

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as tin(IV) chloride (SnCl4), can selectively cleave benzyl esters. dal.ca The proposed mechanism involves the coordination of the Lewis acid to the oxygen atoms of the ester, which facilitates the delivery of a nucleophile (e.g., chloride) to the electrophilic benzylic carbon. dal.ca

Table 3: Comparison of Benzyl Ester Cleavage Mechanisms

| Method | Reagents | Key Mechanistic Step | Byproducts |

|---|---|---|---|

| Hydrogenolysis | H2, Pd/C | Heterogeneous catalytic C-O bond cleavage acsgcipr.org | Toluene |

| Oxidative Cleavage | DDQ, light | Single-electron transfer from benzyl group nih.gov | Benzaldehyde derivatives |

| Lewis Acid-Mediated | SnCl4 | Nucleophilic attack on Lewis acid-activated benzylic carbon dal.ca | Benzyl chloride |

Studies of Radical Processes in Electrosynthesis Relevant to Benzyl Species Generation

Electrosynthesis offers a sustainable and reagent-free method for generating reactive species, including radicals. nih.gov While direct studies on Benzyl 1-hydroxycyclopropanecarboxylate may be limited, the principles of electrosynthesis can be applied to understand potential radical processes.

The electrochemical reduction of aromatic esters can lead to the formation of radical anions. nih.gov Under appropriate conditions, these radical anions can decompose into a carboxylate and an alkyl radical. nih.gov In the case of Benzyl 1-hydroxycyclopropanecarboxylate, monoelectronic reduction could lead to the formation of a benzyl radical and the 1-hydroxycyclopropanecarboxylate anion.

Alternatively, anodic oxidation can be used to generate benzylic cations from substrates with benzylic C-H bonds, which can then be trapped by nucleophiles. acs.orgbris.ac.uk While Benzyl 1-hydroxycyclopropanecarboxylate lacks a benzylic C-H bond for direct oxidation, related electrochemical methods for generating benzylic radicals from precursors like benzylboronate derivatives have been developed. researchgate.netresearchgate.net These methods often use a catalytic quantity of an electron-transfer mediator to avoid undesirable side reactions. researchgate.net

A plausible electrochemical pathway for generating a benzyl species from a benzyl ester could involve a two-electron reduction of the corresponding benzyl carbonate ion, which would be formed from the reaction of a benzyl alkoxide with carbon dioxide, to generate a benzyl anion. jst.go.jp

Deuteration Studies and Isotopic Labeling Mechanisms for Cyclopropyl and Benzylic Positions

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. scripps.edu Deuteration studies on Benzyl 1-hydroxycyclopropanecarboxylate can provide valuable information about the mechanisms of its reactions.

Deuteration of the Benzylic Position: The benzylic protons of a benzyl group are generally not acidic enough for simple base-catalyzed H/D exchange. However, under certain conditions, such as in the presence of a strong base or a suitable transition metal catalyst, deuteration might be achieved.

Deuteration of the Cyclopropyl Ring: The C-H bonds on a cyclopropane ring are generally unreactive towards simple acid or base-catalyzed H/D exchange. However, specific enzyme-catalyzed methods have been developed for the synthesis of isotopically labeled cyclopropanes, which can be valuable for metabolic studies. nih.gov

Isotopic Labeling in Mechanistic Studies:

Ring-Opening: By selectively deuterating one of the methylene groups on the cyclopropane ring, the stereochemistry of the ring-opening process can be determined.

Benzyl Group Cleavage: Deuterating the benzylic position (C6H5-CD2-O-) can help to elucidate the mechanism of hydrogenolysis or oxidative cleavage by tracking the deuterium atoms in the products.

Esterification: Using 18O-labeled benzyl alcohol in the esterification reaction would confirm that the alcohol's oxygen is incorporated into the ester, consistent with the Fischer esterification mechanism.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the reaction mechanisms of complex molecules like Benzyl 1-hydroxycyclopropanecarboxylate. nih.gov These methods can be used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus predict the feasibility and selectivity of different reactions.

Esterification: DFT calculations can be used to model the multi-step mechanism of Fischer esterification, determining the activation energies for each step and identifying the rate-determining step. researchgate.net

Cyclopropane Ring-Opening: Computational studies can explore different potential energy surfaces for the ring-opening of the cyclopropane ring under various conditions (e.g., thermal, photochemical, acid-catalyzed). For example, calculations on the isomerization of (cyanomethylene)cyclopropane have identified different transition states on the singlet and triplet potential energy surfaces. nih.gov DFT calculations have also been used to support a homo-conjugate addition pathway for the ring-opening of cyclopropylketones. nih.gov

Benzyl Group Cleavage: The mechanism of benzyl group cleavage can be investigated computationally. For instance, DFT studies can model the interaction of the benzyl ester with a catalyst surface during hydrogenolysis or calculate the energetics of electron transfer in oxidative cleavage.

Table 4: Applications of Computational Chemistry in Mechanistic Studies

| Reaction | Computational Method | Information Obtained |

|---|---|---|

| Esterification | DFT | Reaction energy profile, activation energies, structure of intermediates and transition states. researchgate.net |

| Cyclopropane Ring-Opening | DFT, CASPT2 | Potential energy surfaces, identification of transition states, prediction of reaction pathways. nih.gov |

| C-H Activation | DFT | Elucidation of the roles of ligand coordination and ring strain in governing reactivity. chemrxiv.org |

| Oxidation | DFT | Investigation of bond formation and non-covalent interactions with a catalyst. nih.gov |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Benzyl (B1604629) 1-hydroxycyclopropanecarboxylate

The development of efficient and sustainable methods for constructing the core structure of Benzyl 1-hydroxycyclopropanecarboxylate is a primary research objective. Current synthetic strategies often rely on multi-step processes that may not be suitable for large-scale production. Future work will likely focus on pathways that improve yield, reduce waste, and utilize more environmentally benign reagents.

Key areas of exploration include:

Asymmetric Cyclopropanation: Building upon established methods like the Simmons-Smith reaction or transition-metal-catalyzed decomposition of diazo compounds, new research could focus on developing highly enantioselective variants to produce chiral versions of the target molecule. rsc.org The use of chiral ligands with catalysts, such as titanium in Kulinkovich-type reactions, presents a promising avenue for synthesizing enantioenriched cyclopropanols. rsc.orgresearchgate.net

Michael Initiated Ring Closure (MIRC): The MIRC reaction is a powerful tool for creating cyclopropane (B1198618) rings. rsc.orgresearchgate.net Future pathways could be designed that employ a Michael acceptor and a nucleophile to construct the 1-hydroxycyclopropanecarboxylate skeleton in a stereocontrolled manner.

Scalable Synthesis from Readily Available Precursors: A patented method highlights a scalable route to 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropyl formate (B1220265), which is a commercially available raw material. google.com The process involves diazotization followed by hydrolysis and achieves a high total yield. google.com Future research could adapt this method for the direct synthesis of the benzyl ester, potentially through a one-pot procedure, thereby enhancing its industrial applicability. google.com This approach is noted for its mild, controllable reaction conditions and simple work-up, aligning with the principles of green chemistry. google.com

| Starting Material | Key Reagents/Catalysts | Reaction Type | Potential Advantages |

| Alkenes | Diazo compounds, Transition metal catalysts | Cyclopropanation | Versatility, access to various substituted cyclopropanes. rsc.org |

| Esters/Amides | Grignard reagents, Titanium catalyst | Kulinkovich Cyclopropanation | Direct synthesis of substituted cyclopropanols. rsc.orgresearchgate.net |

| 1-Aminocyclopropyl formate | Sodium nitrite (B80452), Sulfuric acid | Diazotization/Hydrolysis | Scalability, high yield, mild conditions, readily available starting material. google.com |

Development of Catalytic and Chemoenzymatic Transformations

The functional groups of Benzyl 1-hydroxycyclopropanecarboxylate make it an ideal substrate for catalytic and enzymatic transformations. These methods offer high selectivity and efficiency under mild conditions, which is advantageous for synthesizing complex molecules. rjraap.com

Future research in this area could involve:

Enzymatic Resolution: Ketoreductases (KREDs) have demonstrated utility in the stereoselective synthesis of chiral alcohols. nih.gov A promising direction would be the chemoenzymatic synthesis involving the asymmetric reduction of a precursor like Benzyl 1-oxocyclopropanecarboxylate using a panel of stereocomplementary KREDs or whole-cell biocatalysts, such as yeast strains. nih.govresearchgate.net This could provide access to specific stereoisomers of the target compound with high enantiomeric excess. researchgate.net

Catalytic Derivatization: The hydroxyl and ester groups can be targeted for further functionalization. For instance, combining enzymatic transformations with metal-catalyzed reactions, such as palladium-mediated cross-coupling, could create a diverse library of derivatives. nih.gov The benzyl ester can also act as a protecting group, enabling selective reactions at other parts of the molecule. smolecule.com

Ring-Opening Reactions: The inherent strain of the cyclopropane ring can be exploited in catalyzed ring-opening reactions to generate more complex, linear structures. Transition metals are known to facilitate such transformations, providing a pathway to novel molecular scaffolds.

| Transformation Type | Catalyst/Enzyme | Potential Product | Key Benefit |

| Asymmetric Reduction | Ketoreductases (KREDs), Whole-cell yeasts | Enantiopure Benzyl 1-hydroxycyclopropanecarboxylate | High stereoselectivity, access to specific isomers. nih.govresearchgate.net |

| Cross-Coupling | Palladium catalysts | Functionalized biaryl or heterocyclic derivatives | Molecular diversification, synthesis of complex scaffolds. nih.gov |

| Selective Acylation | Lipases | Acylated derivatives | High regioselectivity under mild conditions. rjraap.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involved in the synthesis and transformation of Benzyl 1-hydroxycyclopropanecarboxylate is crucial for process optimization and the rational design of new reactions. Future research will benefit from the application of advanced analytical and computational methods.

Promising techniques include:

In-situ Spectroscopy: Techniques such as ReactIR (FT-IR) and process NMR spectroscopy can monitor reaction progress in real-time. This allows for the identification of transient intermediates and the collection of kinetic data, providing a detailed picture of the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction transition states and intermediates. nih.gov This computational approach can elucidate the factors controlling regio- and stereoselectivity in cyclopropanation or ring-opening reactions, complementing experimental findings. nih.gov

Kinetic Analysis: Detailed kinetic studies, such as Reaction Progress Kinetic Analysis, can help determine rate laws and identify rate-determining steps. mckgroup.org This information is invaluable for optimizing reaction conditions to improve efficiency and minimize side products. mckgroup.org

| Technique | Application | Information Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Mechanistic insights, understanding of selectivity, prediction of reactivity. nih.gov |

| Reaction Progress Kinetic Analysis | Monitoring reaction rates under synthetically relevant conditions. | Rate laws, catalyst deactivation pathways, mechanistic details. mckgroup.org |

| In-situ FT-IR/NMR | Real-time monitoring of reactant, intermediate, and product concentrations. | Identification of transient species, reaction kinetics, process optimization. |

Design and Synthesis of Next-Generation Derivatives as Advanced Synthetic Intermediates

Benzyl 1-hydroxycyclopropanecarboxylate is a versatile building block for constructing more complex and potentially bioactive molecules. The design and synthesis of its derivatives as advanced synthetic intermediates is a fertile ground for future research.

Key strategies for creating next-generation derivatives include:

Heterocycle Synthesis: The compound can serve as a precursor for various heterocyclic systems. For example, derivatives of the cyclopropane ring can react with reagents like hydrazines to form pyrazoles, which are valuable scaffolds in medicinal chemistry. smolecule.com

Functional Group Interconversion: The hydroxyl group can be converted into other functionalities, such as halides or azides, creating versatile intermediates for nucleophilic substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

Polycyclic Structures: The strained ring is amenable to cycloaddition reactions. For instance, [2+1] cycloadditions with carbenes could generate complex polycyclic structures, which are of interest in natural product synthesis and materials science. smolecule.com Acid-catalyzed transformations of related benzyl-containing heterocyclic precursors have been shown to yield novel fused tricyclic systems, suggesting that the core structure could be a starting point for complex scaffolds. researchgate.netmdpi.com

| Derivative Class | Synthetic Approach | Potential Application |

| Heterocycles (e.g., Pyrazoles) | Reaction of dicarbonyl derivatives with hydrazines. | Medicinal chemistry scaffolds. smolecule.com |

| Fused Polycyclics | Acid-catalyzed intramolecular cyclization. | Novel materials, complex molecule synthesis. researchgate.netmdpi.com |

| Functionalized Linear Chains | Catalytic ring-opening reactions. | Access to diverse acyclic building blocks. nih.gov |

Q & A

What are the established synthetic routes for Benzyl 1-hydroxycyclopropanecarboxylate, and what key reaction conditions influence yield?

Basic

The synthesis of cyclopropane derivatives like Benzyl 1-hydroxycyclopropanecarboxylate typically involves cyclopropanation via [2+1] cycloaddition or alkylation of pre-functionalized cyclopropane precursors. For example, esterification of 1-hydroxycyclopropanecarboxylic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or immobilized catalysts) is a common route. Reaction parameters such as molar ratios (acid:alcohol), catalyst loading (e.g., 5–10 wt%), and temperature (60–100°C) critically impact yields . Optimized protocols may employ uniform experimental design (UED) to systematically evaluate variables like reaction time and catalyst type .

How is the structural characterization of Benzyl 1-hydroxycyclopropanecarboxylate performed, and what analytical discrepancies require resolution?

Basic

Structural confirmation relies on NMR (¹H/¹³C), FT-IR (for hydroxyl and ester groups), and mass spectrometry (ESI-MS or GC-MS). Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles and stereochemistry, as demonstrated for analogous cyclopropane derivatives (e.g., 1-Benzoyl-N-phenylcyclopropane-carboxamide, where SCXRD confirmed cyclopropane ring geometry with mean C–C bond length = 0.003 Å and R factor = 0.044) . Discrepancies in spectral data (e.g., conflicting NOE effects in NMR) may arise from conformational flexibility, requiring computational modeling (DFT) or variable-temperature NMR for validation .

What methodological approaches address contradictions in reported catalytic efficiencies for cyclopropane ester synthesis?

Advanced

Contradictions in catalytic performance (e.g., H₂SO₄ vs. solid acid catalysts) stem from divergent reaction conditions or substrate purity. Researchers should:

- Standardize protocols : Use identical substrates and reaction scales.

- Apply UED : Evaluate interactions between variables (e.g., catalyst loading, solvent polarity) to identify dominant factors .

- Cross-validate data : Compare kinetic studies (e.g., Arrhenius plots) with computational simulations (e.g., transition-state modeling).

For example, ammonium cerium phosphate catalysts improved benzyl acetate yields by 15–20% over H₂SO₄ under optimized conditions (molar ratio 1.5:1, 8 h reaction time) .

How can researchers optimize enantioselective synthesis of Benzyl 1-hydroxycyclopropanecarboxylate?

Advanced

Enantioselective cyclopropanation requires chiral catalysts (e.g., Rh(II)/Cu(I) complexes) or enzymatic resolution. Key steps include:

- Chiral auxiliary incorporation : Use (1R,2S)-configured precursors to direct stereochemistry .

- Dynamic kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers.

- HPLC analysis : Chiral columns (e.g., Chiralpak AD-H) quantify enantiomeric excess (ee). Recent studies on similar cyclopropane esters achieved >90% ee using immobilized Rh catalysts .

What stability challenges arise in storing Benzyl 1-hydroxycyclopropanecarboxylate, and how are they mitigated?

Basic

Cyclopropane esters are prone to ring-opening hydrolysis under acidic/basic conditions or elevated temperatures. Stability protocols include:

- pH-controlled storage : Maintain neutral pH (6–8) in anhydrous solvents (e.g., THF, DCM).

- Temperature monitoring : Store at –20°C to minimize thermal degradation.

- Stabilizer additives : Use radical scavengers (e.g., BHT) to prevent oxidative cleavage. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

How do computational methods enhance the study of cyclopropane derivatives’ reactivity?

Advanced

DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclopropane ring strain (≈27 kcal/mol) and transition-state energies. For example:

- NBO analysis : Quantifies hyperconjugative stabilization of ester groups.

- MD simulations : Predicts solvent effects on reaction kinetics.

These methods resolve experimental ambiguities, such as unexpected regioselectivity in electrophilic additions .

What comparative studies exist between Benzyl 1-hydroxycyclopropanecarboxylate and its structural analogs?

Advanced

Studies on methyl and ethyl analogs (e.g., Methyl 1-(3-aminophenyl)cyclopropanecarboxylate) reveal:

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) reduce ring strain but increase hydrolysis rates.

- Bioactivity correlations : Substituent position (para vs. meta) impacts antimicrobial activity in cyclopropane esters .

Tabulated data (e.g., logP, pKa) from PubChem (CID 97619073) aids QSAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.